molecular formula C22H48N+ B1205313 didecyl(dimethyl)azanium bromide CAS No. 20256-56-8

didecyl(dimethyl)azanium bromide

Cat. No.: B1205313
CAS No.: 20256-56-8
M. Wt: 326.6 g/mol
InChI Key: JGFDZZLUDWMUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didecyldimethylammonium chloride is a quaternary ammonium compound widely recognized for its potent antimicrobial properties. It is a cationic surfactant, meaning it carries a positive charge on the nitrogen atom, which enables it to interact effectively with negatively charged surfaces. This compound is commonly used as an antiseptic and disinfectant, disrupting intermolecular interactions and dissociating lipid bilayers .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Method

      Reactants: Chlorodecane and methylamine.

      Conditions: In the presence of potassium iodide, chlorodecane reacts with methylamine to form didecylmethylamine.

  • Second Method

      Reactants: Decanol, hydrogen, and methylamine.

      Conditions: Decanol undergoes amination with hydrogen and methylamine in the presence of a catalyst to form didecylmethylamine.

Industrial Production Methods

Industrial production typically follows the second method due to its efficiency and scalability. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Didecyldimethylammonium chloride can undergo oxidation reactions, although these are less common due to the stability of the quaternary ammonium structure.

    Reduction: Reduction reactions are also rare for this compound.

    Substitution: The most common reactions involve nucleophilic substitution, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.

    Conditions: These reactions typically occur in aqueous or alcoholic solutions at moderate temperatures.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include hydroxide, alkoxide, or amine derivatives of didecyldimethylammonium.

Scientific Research Applications

Chemistry

In chemistry, didecyldimethylammonium chloride is used as a phase transfer catalyst, facilitating reactions between compounds in different phases (e.g., organic and aqueous).

Biology

In biological research, it is employed as a disinfectant and antiseptic, particularly in laboratory settings to maintain sterile conditions.

Medicine

Medically, it is used in disinfectants for surgical instruments, endoscopes, and surfaces in healthcare facilities. It is also used in formulations for skin antiseptics and wound care.

Industry

Industrially, didecyldimethylammonium chloride is used in water treatment, particularly in cooling towers and oilfield injection waters, to control microbial growth. It is also used in the textile industry as a mothproofing agent and in the formulation of cleaning products .

Mechanism of Action

Didecyldimethylammonium chloride exerts its effects by disrupting the lipid bilayers of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption prevents microbial growth and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different alkyl chain lengths.

    Cetyltrimethylammonium bromide: Similar in structure but with a single long alkyl chain.

    Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar properties but different applications.

Uniqueness

Didecyldimethylammonium chloride is unique due to its dual decyl chains, which provide a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent. Its broad-spectrum activity against bacteria and fungi makes it particularly valuable in various applications .

Properties

CAS No.

20256-56-8

Molecular Formula

C22H48N+

Molecular Weight

326.6 g/mol

IUPAC Name

didecyl(dimethyl)azanium

InChI

InChI=1S/C22H48N/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3/q+1

InChI Key

JGFDZZLUDWMUQH-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC

20256-56-8

Related CAS

2390-68-3 (bromide)
7173-51-5 (chloride)
7173-51-5 (chloride salt/solvate)

Synonyms

Bardac 22
deciquam 222
didecyldimethylammonium
didecyldimethylammonium bromide
didecyldimethylammonium chloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.